molecular formula C8H8BN3O2 B14073117 (2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid

(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14073117
M. Wt: 188.98 g/mol
InChI Key: DUWCXRBXFPOXIU-UHFFFAOYSA-N
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Description

(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid is an organoboron compound that features a pyrrole ring fused to a pyrimidine ring, with a boronic acid functional group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine precursor. One common method is the palladium-catalyzed borylation of a halogenated pyrimidine using a boronic acid derivative. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., DMF, THF). Reaction conditions typically involve heating the reaction mixture to temperatures ranging from 60°C to 120°C and maintaining an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid is unique due to its specific combination of a pyrrole and pyrimidine ring with a boronic acid group. This structure imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .

Properties

Molecular Formula

C8H8BN3O2

Molecular Weight

188.98 g/mol

IUPAC Name

(2-pyrrol-1-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-5-10-8(11-6-7)12-3-1-2-4-12/h1-6,13-14H

InChI Key

DUWCXRBXFPOXIU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)N2C=CC=C2)(O)O

Origin of Product

United States

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